BenchChemオンラインストアへようこそ!

1-(2-(Thiophene-3-carboxamido)oxazole-4-carbonyl)piperidine-4-carboxamide

Physicochemical profiling Scaffold differentiation Heterocyclic drug discovery

This fully synthetic thiophene-oxazole-piperidine carboxamide (CAS 1795085-87-8, MW 348.38) is a structurally unique, bioactivity-blank screening compound. Its value lies in its unexploited 3-ring pharmacophore architecture and Lipinski-compliant profile (clogP 1.15, TPSA 94.7 Ų), ideal as an unbiased starting point for target-agnostic campaigns or structurally matched negative controls alongside thiophene-based kinase probes. Procure with confidence in structural identity—no potency equivalence can be assumed with analogs lacking the oxazole linker.

Molecular Formula C15H16N4O4S
Molecular Weight 348.38
CAS No. 1795085-87-8
Cat. No. B2775549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Thiophene-3-carboxamido)oxazole-4-carbonyl)piperidine-4-carboxamide
CAS1795085-87-8
Molecular FormulaC15H16N4O4S
Molecular Weight348.38
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)C(=O)C2=COC(=N2)NC(=O)C3=CSC=C3
InChIInChI=1S/C15H16N4O4S/c16-12(20)9-1-4-19(5-2-9)14(22)11-7-23-15(17-11)18-13(21)10-3-6-24-8-10/h3,6-9H,1-2,4-5H2,(H2,16,20)(H,17,18,21)
InChIKeyJXBKTYLWURSNHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(2-(Thiophene-3-carboxamido)oxazole-4-carbonyl)piperidine-4-carboxamide – Structural Classification and Database Status for Procurement Evaluation


1-(2-(Thiophene-3-carboxamido)oxazole-4-carbonyl)piperidine-4-carboxamide (CAS 1795085-87-8; molecular formula C15H16N4O4S; MW 348.38) is a fully synthetic heterocyclic compound belonging to the thiophene-carboxamido-oxazole-piperidine carboxamide class [1][2]. It integrates three pharmacophoric elements—a thiophene-3-carboxamido group, a 1,3-oxazole-4-carbonyl linker, and a piperidine-4-carboxamide terminus—into a single compact scaffold (clogP 1.15; TPSA 94.70 Ų; 8 H-bond acceptors; 1 H-bond donor; 4 rotatable bonds) [2]. The compound is commercially available as a research-grade screening compound or building block from multiple suppliers, but as of 2026 it has no registered bioactivity in ChEMBL, no PubChem CID-linked assay results, and no primary literature reports of target engagement or phenotypic activity [1]. This evidentiary gap is itself a critical procurement consideration: the compound's value proposition rests on its unique structural topology and physicochemical profile rather than on validated potency, selectivity, or ADME parameters.

Why In-Class Substitution of 1-(2-(Thiophene-3-carboxamido)oxazole-4-carbonyl)piperidine-4-carboxamide Is Not Advisable Without Structural Equivalence Verification


The thiophene-oxazole-piperidine carboxamide chemotype encompasses compounds with widely divergent molecular topologies, physicochemical profiles, and biological annotation statuses. The target compound's defining feature is the sequential connectivity of three heterocyclic systems (thiophene → oxazole → piperidine) via carboxamide bonds, creating a specific spatial and electronic arrangement [1][2]. Closest structural analogs—such as 1-(thiophene-3-carbonyl)piperidine-4-carboxamide (CAS 1209571-43-6), which omits the entire oxazole linker, or N-(4-fluorophenethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide (CAS 1396886-00-2), which replaces the piperidine-4-carboxamide with a fluorophenethyl amide—differ in molecular weight by over 100 Da, in TPSA, in H-bond donor/acceptor counts, and in conformational flexibility [2]. Even among compounds sharing the same molecular formula (C15H16N4O4S), regioisomeric or scaffold variations can yield distinct property sets [2]. In the absence of target-specific bioactivity data, compound interchange cannot be validated on potency grounds; thus, structural identity and physicochemical congruence must be the primary procurement criteria.

Quantitative Differentiation Evidence for 1-(2-(Thiophene-3-carboxamido)oxazole-4-carbonyl)piperidine-4-carboxamide Versus Closest Structural Analogs


Molecular Weight and Heavy Atom Count Differentiation Versus Oxazole-Lacking Analog

The target compound (MW 348.38) provides a ~110 Da increase in molecular weight and a substantially higher heavy atom count (24) compared to 1-(thiophene-3-carbonyl)piperidine-4-carboxamide (CAS 1209571-43-6; MW 238.31), which lacks the entire oxazole-4-carbonyl spacer [1]. This mass difference reflects the presence of the 1,3-oxazole ring and an additional carboxamide linkage, adding three heteroatoms (2 N, 1 O) and altering the electron distribution across the scaffold.

Physicochemical profiling Scaffold differentiation Heterocyclic drug discovery

Topological Polar Surface Area and H-Bond Capacity Differentiation Versus Fluorophenethyl-Substituted Analog

The target compound possesses a TPSA of 94.70 Ų and a balanced H-bond profile (8 HBA, 1 HBD), making it moderately polar and fully compliant with Lipinski's Rule of Five [1]. In contrast, N-(4-fluorophenethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide (CAS 1396886-00-2; MW 359.4) introduces a 4-fluorophenethyl group at the C4 carboxamide position, which is expected to increase clogP (estimated >2.0) and reduce TPSA relative to molecular weight, potentially shifting the compound toward higher membrane permeability but also increased logP-driven promiscuity risk . The piperidine-4-carboxamide terminus of the target compound provides a unique aliphatic amine (pKa ~9-10) absent in the fluorophenethyl analog.

Drug-likeness Polarity optimization Membrane permeability prediction

Rotatable Bond Count and Conformational Flexibility Relative to Simplified Thiophene-Piperidine Scaffolds

The target compound has 4 rotatable bonds, offering moderate conformational flexibility [1]. By comparison, 1-(thiophene-3-carbonyl)piperidine-4-carboxamide (CAS 1209571-43-6), which directly couples thiophene to piperidine via a single carbonyl without the oxazole spacer, possesses an estimated 2–3 rotatable bonds, resulting in a more rigid scaffold . The additional rotatable bonds in the target compound, arising from the thiophene-3-carboxamido → oxazole and oxazole-4-carbonyl → piperidine linkages, permit a broader conformational ensemble that may be advantageous or disadvantageous depending on the intended target binding site topography.

Conformational analysis Entropy-driven binding Scaffold complexity

Absence of Pre-Existing Bioactivity Annotation as a Differentiation Factor from Annotated Kinase Chemotypes

The target compound has zero annotated bioactivities in the ChEMBL 20 database and is not reported in any publications indexed by ChEMBL [1]. This stands in stark contrast to structurally related thiophene-carboxamide chemotypes such as AZD7762 (a potent Chk1 inhibitor; IC50 = 5 nM) and AZD3264 (a selective IKK2 inhibitor) which carry extensive kinase inhibition profiles [2]. The absence of pre-existing target annotation makes the target compound a clean-slate scaffold for novel target discovery, phenotypic screening, or use as a negative control in assays where thiophene-containing compounds might otherwise confound results through off-target kinase activity.

Chemical probe discovery Target identification Negative control selection

Thiophene-3-carboxamido Regioisomerism Versus Thiophene-2-carboxamido in the Oxazole Series

The target compound features a thiophene-3-carboxamido substituent, where the carboxamide linkage attaches at the 3-position (meta-like) of the thiophene ring [1]. Many commercially available thiophene-oxazole-piperidine analogs utilize thiophene-2-carboxamido (ortho-like) connectivity instead [2]. The 3-substitution pattern alters the electronic distribution within the thiophene ring (different resonance directing effects) and shifts the sulfur atom position relative to the oxazole core, which can affect intermolecular interactions (e.g., S···π, S···H-N, or S···carbonyl contacts) in protein binding pockets. While no direct comparative bioactivity data exist, this regioisomeric difference is non-trivial in structure-based design.

Regiochemical differentiation Electronic effects Sulfur positioning

Recommended Application Scenarios for 1-(2-(Thiophene-3-carboxamido)oxazole-4-carbonyl)piperidine-4-carboxamide Based on Current Evidence


Fragment-Based Drug Discovery (FBDD) Library Member or Scaffold for Fragment Growing

With MW 348.38, clogP 1.15, and full Lipinski compliance, the compound occupies the upper fragment to low lead-like chemical space [1]. Its three-ring heterocyclic architecture provides multiple vectors for fragment growing or merging strategies. The absence of pre-existing bioactivity annotation [2] makes it suitable as an unbiased starting point for target-agnostic screening campaigns where annotated chemical probes might introduce confirmation bias.

Negative Control Compound for Thiophene-Containing Bioassay Interference Testing

Because the compound has no documented kinase inhibition, GPCR activity, or enzyme modulation in ChEMBL [1], it can serve as a structurally matched negative control in biochemical or cellular assays that employ thiophene-based pharmacophores (e.g., alongside AZD7762 or related thiophene carboxamide kinase inhibitors [2]). This application is contingent upon experimental confirmation of inertness in the specific assay system.

Synthetic Building Block for Parallel Library Synthesis

The piperidine-4-carboxamide moiety offers a primary amide handle for further derivatization (e.g., HATU-mediated coupling with carboxylic acids, or conversion to nitrile for tetrazole formation), while the thiophene and oxazole rings provide additional sites for electrophilic substitution or metal-catalyzed cross-coupling [1]. The compound's moderate TPSA (94.70 Ų) and balanced polarity support its use in generating diverse amide-congener libraries without excessive lipophilicity drift [3].

Computational Chemistry and Cheminformatics Model Training Set Member

As a compound with well-defined computed descriptors (MW, clogP, TPSA, HBA, HBD, rotatable bonds) [1] but zero biological annotation [2], this molecule is valuable for decoy set construction in benchmarking virtual screening workflows, for training models that distinguish annotated from unannotated chemical matter, or for assessing the predictive performance of target prediction algorithms on heterocyclic amide scaffolds.

Quote Request

Request a Quote for 1-(2-(Thiophene-3-carboxamido)oxazole-4-carbonyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.